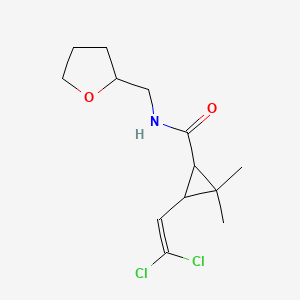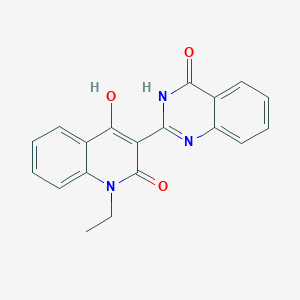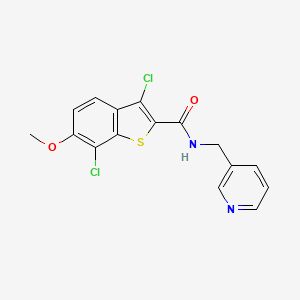![molecular formula C14H9BrF3NO2 B5967426 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly used in the synthesis of various chemical compounds and has been found to have potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, the compound has been found to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. The compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide. One direction is to further study the mechanism of action of the compound. Understanding how the compound works at the molecular level may help in the development of new drugs that target specific pathways involved in disease. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models. This may help in the development of dosing regimens for the compound in humans. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects in humans.
Métodos De Síntesis
The synthesis of 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. It has also been found to inhibit the growth of cancer cells in vitro. The compound has been tested in animal models for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and inflammation.
Propiedades
IUPAC Name |
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-12-4-2-1-3-11(12)13(20)19-9-5-7-10(8-6-9)21-14(16,17)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFQKZAUYMWWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5967359.png)
![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)
![4-(2-chloro-4-fluorobenzyl)-3-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5967374.png)
![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5967397.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5967423.png)
![(3-chlorophenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B5967432.png)

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)